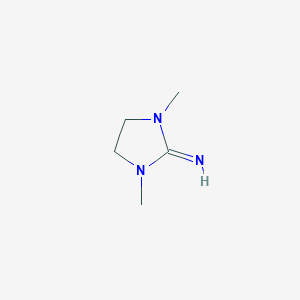

1,3-Dimethylimidazolidin-2-imine

Description

Evolution and Significance of Cyclic Imine Systems in Organic Chemistry

Cyclic imines, which feature a carbon-nitrogen double bond within a ring structure, are significant motifs in organic chemistry. Their chemistry has gained considerable importance over the last few decades due to their wide range of applications and biological relevance. mitsuichemicals.com These structures are integral to many natural products, including alkaloids, and are key components in a variety of synthetic compounds with diverse applications. tandfonline.com

The imidazolidine (B613845) ring system, a five-membered heterocycle, is a particularly noteworthy scaffold. wikipedia.org Derivatives of imidazolidine are found in pharmaceuticals, and they serve as important precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. tandfonline.com The study of imidazolidines and their unsaturated counterparts, imidazolines, has a history dating back to the mid-20th century, with early reviews of their chemistry being published in 1954. acs.org The continuous development of new synthetic methods and applications underscores the enduring importance of these cyclic systems. tandfonline.com

Structural Framework of 1,3-Dimethylimidazolidin-2-imine and its Isomeric Context

The chemical structure of this compound consists of a five-membered imidazolidine ring with methyl groups attached to both nitrogen atoms (at positions 1 and 3). An imine group (=NH) is attached to the carbon atom at position 2, which is situated between the two nitrogen atoms.

A key aspect of understanding this compound is to consider it in its isomeric context, particularly in comparison to its well-studied oxygen analogue, 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMI). DMI is a widely used aprotic polar solvent. mitsuichemicals.comwikipedia.org While both molecules share the same 1,3-dimethylimidazolidine (B15366825) core, the exocyclic group at position 2 (imine vs. carbonyl) leads to significant differences in their chemical properties.

Another point of isomerism for this compound is the potential for syn/anti isomerism at the exocyclic C=N double bond, depending on the orientation of the substituent on the imine nitrogen. rsc.orgpearson.com This adds another layer of structural complexity compared to its carbonyl counterpart.

Below is a comparative table of selected properties for this compound and its isomer, 1,3-Dimethyl-2-imidazolidinone.

| Property | This compound | 1,3-Dimethyl-2-imidazolidinone (DMI) |

| Molecular Formula | C5H11N3 | C5H10N2O sigmaaldrich.com |

| Molar Mass | 113.16 g/mol | 114.15 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 224-226 °C sigmaaldrich.com |

| Melting Point | Not available | 8.2 °C merckmillipore.com |

| CAS Number | 45514-40-7 | 80-73-9 sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Current Research Landscape and Emerging Areas in Imidazolidine-2-imine Chemistry

While its isomer, DMI, has been the subject of extensive research and is used in various industrial applications, there is a noticeable lack of specific research focused on this compound. mitsuichemicals.comchemicalbook.com The current research landscape for the broader class of imidazolidine-2-imines and their derivatives, however, offers insights into potential areas of exploration for this specific compound.

Research on related imidazolidine derivatives has shown their utility as ligands in coordination chemistry and as precursors to N-heterocyclic carbenes (NHCs), which are highly effective in catalysis. researchgate.netrsc.org For example, a new family of imidazol-2-imine ligands has been studied for their coordination to titanium(IV) and palladium(II). nih.gov Furthermore, the synthesis of various imidazolidine derivatives, including those with iminothione and imidazolidin-2-one moieties, has been explored for their potential biological activities, such as anticancer and antimicrobial properties. tandfonline.comresearchgate.net

Emerging areas for future research on this compound could include:

Synthesis and Characterization: Developing efficient and selective synthetic routes to produce this compound and thoroughly characterizing its physical and chemical properties.

Coordination Chemistry: Investigating its potential as a ligand for various metal centers, which could lead to new catalysts with unique reactivity.

Organocatalysis: Exploring its use as a precursor for the synthesis of novel N-heterocyclic carbenes. The electronic properties of the resulting NHCs could be fine-tuned by the imine functionality.

Medicinal Chemistry: Given the biological activity of other imidazolidine derivatives, screening this compound and its derivatives for potential therapeutic applications could be a fruitful area of research.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylimidazolidin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c1-7-3-4-8(2)5(7)6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSESOTWVQYBRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406280 | |

| Record name | 1,3-dimethylimidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45514-40-7 | |

| Record name | 1,3-Dimethyl-2-imidazolidinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45514-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethylimidazolidin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethylimidazolidin 2 Imine and Its Analogues

Direct Synthesis Pathways

Direct synthetic methods for 1,3-Dimethylimidazolidin-2-imine and its analogues primarily involve the construction of the cyclic guanidine (B92328) core from an acyclic diamine precursor. The choice of reagent dictates the specific conditions and outcomes of the cyclization.

Routes from Diamines and Related Precursors

The most fundamental approach to forming the this compound scaffold is the cyclization of N,N'-dimethylethylenediamine with a one-carbon (C1) electrophile that provides the central carbon atom of the guanidine group. Several reagents have been established for this type of transformation in the broader synthesis of cyclic guanidines.

One common method involves the reaction of a 1,2-diamine with cyanogen (B1215507) bromide (BrCN) . This reaction typically proceeds via the formation of a cyanamide (B42294) intermediate, which then undergoes intramolecular cyclization. For N,N'-dimethylethylenediamine, the reaction with cyanogen bromide would yield the hydrobromide salt of this compound. The von Braun reaction, which describes the reaction of tertiary amines with cyanogen bromide to produce a disubstituted cyanamide and an alkyl bromide, provides a basis for this transformation. orientjchem.orgresearchgate.net Primary and secondary amines are known to react with cyanogen bromide to form mono- and dialkylcyanamides, respectively. orientjchem.org

An alternative and widely used guanylating agent is S-methylisothiourea or its salts. The reaction of N,N'-dimethylethylenediamine with an S-methylisothiourea derivative, often activated by a metal salt, provides a reliable route to the cyclic guanidine. scholaris.ca This method benefits from the commercial availability of the guanylating agents and generally proceeds under mild conditions.

Modern approaches have also utilized metal-catalyzed intramolecular hydroamination. For instance, N-allylguanidines, which can be prepared from their corresponding diamines, undergo silver-catalyzed intramolecular alkene hydroamination to yield cyclic guanidines. organic-chemistry.org This strategy offers high yields and can be used to construct complex monocyclic and bicyclic guanidine products.

| C1 Reagent/Method | Precursor | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyanogen Bromide | N,N'-Disubstituted Ethylenediamine | Inert solvent (e.g., ether, chloroform) | Cyclic Guanidine Salt | orientjchem.orgresearchgate.net |

| S-Methylisothiourea Salts | N,N'-Disubstituted Ethylenediamine | Reflux in aqueous or organic solvent | Cyclic Guanidine Salt | scholaris.ca |

| Silver-Catalyzed Hydroamination | Tosyl-Protected N-Allylguanidine | AgNO₃, O₂, Chlorobenzene, 80 °C | Substituted Cyclic Guanidine | organic-chemistry.org |

Conversions from Imidazolidinones

While direct synthesis from diamines is common, the conversion of the corresponding cyclic urea (B33335), 1,3-dimethylimidazolidin-2-one (DMI), represents another potential pathway. DMI is a commercially available and widely used aprotic polar solvent, making it an attractive starting material. wikipedia.orgwikipedia.orgmerckmillipore.com The conversion of the carbonyl group (C=O) of the urea to an imine group (C=NH) is the key transformation.

This conversion typically requires activation of the carbonyl oxygen. One general approach involves converting the urea into a more reactive thiourea (B124793) by reaction with a thionating agent like Lawesson's reagent. The resulting thiourea can then be S-methylated and subsequently treated with an amine (e.g., ammonia) to form the guanidine.

A more direct method involves the reaction of the imidazolidinone with a reagent that can facilitate amination. For example, treatment with phosphorus oxychloride or a similar agent can generate a chloro-imidazolinium salt intermediate (discussed in section 2.2.2), which can then be converted to the imine.

Indirect Synthetic Strategies and Precursor Chemistry

Indirect routes often involve the formation of highly reactive intermediates like N-heterocyclic carbenes or activated imidazolinium salts, which are then converted to the target imine.

Synthesis via N-Heterocyclic Carbene Intermediates

N-Heterocyclic carbenes (NHCs) are potent nucleophiles and strong bases. The NHC corresponding to the target molecule is 1,3-dimethylimidazolidin-2-ylidene. This carbene can be generated in situ by the deprotonation of its corresponding 1,3-dimethylimidazolinium salt using a strong base.

The synthesis of the imine can be achieved through the reaction of the free carbene with an amine source. A notable example of such a transformation is the reaction of an NHC with an azide (B81097), such as trimethylsilyl (B98337) azide (TMSN₃), in a process analogous to the Staudinger reaction. This reaction leads to the formation of a phosphine (B1218219) imide-like intermediate which, upon hydrolysis or rearrangement, can yield the guanidine functionality. Studies on the decomposition of imidazolidin-2-ylidenes have shown they can react with carbodiimides to form zwitterionic amidinates, highlighting the reactivity of the carbene center toward N-containing functional groups. orgsyn.org

Diazo Transfer Reactions for Imidazolinium Salts

While 2-azido-1,3-dimethylimidazolinium salts are themselves potent diazo-transfer reagents, their synthesis provides a key precursor for obtaining this compound. orgsyn.org The synthesis starts from the readily available 1,3-dimethylimidazolidin-2-one.

The key intermediate is 2-chloro-1,3-dimethylimidazolinium chloride , which can be prepared by reacting 1,3-dimethylimidazolidin-2-one with a chlorinating agent such as oxalyl chloride or phosgene. This reactive salt can then undergo nucleophilic substitution. To form the target imine, this chloro-imidazolinium salt is reacted with a source of ammonia (B1221849). This reaction yields 2-amino-1,3-dimethylimidazolinium chloride . The final step is the deprotonation of this salt with a suitable base to give the neutral this compound. The hexafluorophosphate (B91526) salt of the chloro-imidazolinium intermediate is often used due to its improved stability and handling characteristics. orgsyn.orgorgsyn.org

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 1,3-Dimethylimidazolidin-2-one | Oxalyl Chloride or Phosgene | 2-Chloro-1,3-dimethylimidazolinium chloride | orgsyn.orgorgsyn.org |

| 2 | 2-Chloro-1,3-dimethylimidazolinium chloride | Ammonia (or equivalent) | 2-Amino-1,3-dimethylimidazolinium chloride | google.comgoogle.comresearchgate.net |

| 3 | 2-Amino-1,3-dimethylimidazolinium chloride | Base (e.g., NaH, K₂CO₃) | This compound | - |

Methodological Advancements in Imine Formation

Recent advancements in organic synthesis have provided more sophisticated and efficient methods for constructing cyclic guanidines and imines. Catalysis, in particular, has played a pivotal role in developing milder and more selective transformations.

The use of transition metal catalysis has expanded the scope of cyclic guanidine synthesis. As mentioned, silver-catalyzed intramolecular hydroamination of N-allylguanidines is a powerful method for creating substituted five-membered cyclic guanidines. organic-chemistry.org This approach highlights a move away from stoichiometric reagents toward catalytic cycles that offer greater efficiency and atom economy.

Furthermore, methods for the directed stereoselective guanidinylation of unactivated alkenes have been developed. nih.gov These reactions often use an iodine-based promoter (like N-iodosuccinimide) and allow for the delivery of the guanidine unit with a high degree of stereocontrol, which is particularly valuable in the synthesis of complex natural products and chiral ligands. Although these methods are often demonstrated on more complex analogues, the underlying principles can be applied to simpler scaffolds like this compound. These advanced strategies underscore the ongoing efforts to develop more versatile and powerful tools for the synthesis of this important class of heterocyclic compounds.

Catalyst-Assisted Synthesis (e.g., Acid Catalysis)

The construction of the 2-iminoimidazolidine core is frequently accomplished through metal-catalyzed reactions. These methods offer high efficiency and control over the cyclization process. Various metals, including palladium, silver, and copper, have been employed to facilitate the formation of these cyclic guanidines from acyclic precursors.

Palladium-catalyzed reactions, such as alkene carboamination, have been developed to synthesize substituted 5-membered cyclic guanidines. umich.edu This approach involves the coupling of an N-allyl guanidine with an aryl or alkenyl halide, creating the cyclic structure in good yields. umich.edu The general catalytic cycle begins with the oxidative addition of a Pd(0) complex to the aryl halide, followed by coordination to the nitrogen of the guanidine. The key step is a syn-aminopalladation, which forms the new carbon-nitrogen bond, followed by reductive elimination to yield the cyclized product. umich.edu

Silver-catalyzed hydroamination is another powerful strategy. organic-chemistry.orgnih.gov Silver nitrate (B79036) (AgNO₃) has been shown to effectively catalyze the intramolecular hydroamination of N-allylguanidines to form substituted cyclic guanidines. organic-chemistry.org Optimization studies indicate that the reaction proceeds with high yields in the presence of an oxygen or air atmosphere, which is thought to stabilize the silver catalyst. organic-chemistry.org This method is effective for creating products with quaternary stereocenters and can be applied to both monocyclic and bicyclic systems. organic-chemistry.orgnih.gov

A convergent method using silver fluoride (B91410) (AgF) has been developed for the regioselective synthesis of substituted 2-iminoimidazolidines. This process involves a cascade guanylation-cyclization reaction between aromatic amines and N-propargyl S-methylthiourea. nih.gov The reaction is notable for its high efficiency and mild conditions. nih.gov While not strictly acid catalysis for the main cyclization, subsequent deprotection of protecting groups like the tert-butyloxycarbonyl (Boc) group is often achieved under acidic conditions to yield the final aryl 2-aminoimidazole derivatives. nih.gov

Table 1: Catalyst-Assisted Synthesis of Cyclic Guanidine Analogues

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / Ligand | N-allyl guanidines, Aryl bromides | 5-membered cyclic guanidines | Good | umich.edu |

| AgNO₃ / O₂ | Tosyl-protected N-allylguanidines | Substituted cyclic guanidines | Up to 99% | organic-chemistry.org |

| AgF | Aromatic amines, N-propargyl S-methylthiourea | Substituted 2-iminoimidazolidines | High | nih.gov |

| Co(salen)-H₂O₂ | Alkenyl guanidines | 5-, 6-, and 7-membered cyclic guanidines | - | chemrxiv.orgchemrxiv.org |

Green Chemistry Approaches and Solvent-Free Conditions

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for cyclic guanidines and related compounds. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a simple and rapid method for preparing cyclic guanidine derivatives. This technique can proceed without the need for additional reagents or complex protecting group strategies, with temperature being a key factor in controlling product formation. orientjchem.org For instance, the cyclization of materials using ammonium (B1175870) isothiocyanate can be accelerated using microwave irradiation. orientjchem.org

Research into the synthesis of guanidine-based analogues has also explored green chemistry principles, focusing on reactions that produce minimal waste. nih.gov While not specifically for this compound, studies on related heterocycles like imidazo[1,2-a]pyridines have successfully employed water as a solvent and molecular iodine as an environmentally benign catalyst under ultrasonic conditions. nih.gov This highlights a trend towards replacing traditional volatile organic solvents with water, which is non-toxic, inexpensive, and non-flammable. The use of ultrasound can also reduce reaction times and energy consumption. nih.gov

Solvent-free reactions represent an ideal green chemistry approach. For related imidazolidines, high-yield regioselective synthesis has been achieved by reacting aldehydes and ketones in the absence of both solvents and catalysts, demonstrating the potential for high reaction mass efficiency. umich.edu Although specific solvent-free methods for this compound are not detailed in the provided context, these examples from related structures indicate a viable and desirable direction for future synthetic development.

Table 2: Green Synthesis Approaches for Guanidine Analogues

| Method | Key Feature | Reactants | Product | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Rapid, Reagent-free | Diamines, Cyanogen bromide | 6-membered cyclic guanidines | orientjchem.org |

| Ultrasonic-Assisted | Water as solvent, Benign catalyst | 2-aminopyridine, Acetophenone, Dimedone | Imidazo[1,2-a]pyridines | nih.gov |

| Green Synthesis | Biological focus | Dicyandiamide, Amino acids | Biguanides, Guanidine pyrazolones | nih.gov |

Regio- and Stereoselective Synthesis of Substituted this compound Derivatives

The biological activity and chemical utility of cyclic guanidines often depend on the precise three-dimensional arrangement of their substituents. Therefore, developing synthetic methods that offer high regio- and stereoselectivity is a primary goal for organic chemists.

Regioselectivity, the control over which position of the molecule reacts, is crucial when creating substituted derivatives. A notable example is a silver(I)-mediated cascade reaction that provides highly regioselective access to 2-iminoimidazolidines. nih.gov Similarly, a [3+2] annulation of aziridines and N-tosyl cyanamides has been developed for the direct and regioselective preparation of N2-unprotected five-membered cyclic guanidines under mild, metal-free conditions. rsc.org

Stereoselectivity, the control over the spatial orientation of the resulting bonds and stereocenters, has been achieved through various elegant strategies. A directed, stereoselective guanidinylation of unactivated alkenes allows for the delivery of the guanidine unit as an intact fragment. nih.govnih.gov In this method, a hydroxy or carboxy group on the substrate directs the cyclization, leading to a high level of stereocontrol. nih.govnih.gov For example, using N-iodosuccinimide (NIS) promotes the cycloguanidilation of an alkenyl guanidine, resulting in the formation of the cyclic product with complete diastereoselectivity. nih.gov

Another powerful strategy for stereoselective synthesis involves successive 1,3-dipolar cycloadditions to first construct a 2,5-disubstituted pyrrolidine (B122466) intermediate. sci-hub.box This intermediate then undergoes guanidine formation and a final cyclization, using methods like the Mitsunobu reaction or an SN2 type reaction, to build the final tricyclic guanidine structure. This approach allows for complete control over the stereochemistry of multiple stereogenic centers within the final molecule. sci-hub.box

Table 3: Regio- and Stereoselective Synthesis of Cyclic Guanidine Derivatives

| Method | Selectivity | Key Reagent/Catalyst | Product Feature | Reference |

|---|---|---|---|---|

| Ag(I)-Mediated Cascade | Regioselective | AgF | Substituted 2-iminoimidazolidines | nih.gov |

| Directed Guanidinylation | Stereoselective | N-iodosuccinimide (NIS) | Complete diastereoselectivity | nih.govnih.gov |

| Successive 1,3-Dipolar Cycloaddition | Stereoselective | - | Complete stereocontrol of five stereogenic centers | sci-hub.box |

| [3+2] Annulation | Regioselective | Metal-free | N2-unprotected 5-membered cyclic guanidines | rsc.org |

Chemical Reactivity, Mechanistic Studies, and Fundamental Properties

Nucleophilicity and Electrophilicity of the Imine Functionality

The imine functionality of 1,3-dimethylimidazolidin-2-imine exhibits pronounced nucleophilic character. This is quantified by its reactivity parameters in Mayr's database, which provides a comprehensive scale for nucleophilicity. The compound has a determined N parameter of 12.46 and an sN parameter of 0.87. lmu.de These values, determined in dichloromethane (B109758) with reference electrophiles, classify it as a potent nucleophile within the guanidine (B92328) subclass. lmu.de The high nucleophilicity is attributed to the electron-donating effects of the two nitrogen atoms within the cyclic urea (B33335) framework, which increase the electron density on the exocyclic imine nitrogen.

Conversely, the electrophilicity of the imine carbon is a key aspect of its reactivity, particularly in reactions where it acts as an electrophile. For instance, in acid-catalyzed reactions, protonation of the imine nitrogen enhances the electrophilic character of the imine carbon, making it susceptible to attack by nucleophiles. This is a crucial step in the formation of various heterocyclic structures.

Tautomerism and Isomerization Processes within the Imidazolidine-2-imine Scaffold

Tautomerism is a significant feature of the imidazolidine-2-imine scaffold. The potential for ring-chain tautomerism in 1,3-dimethylimidazolidine (B15366825) has been studied, particularly on the NMR time scale. acs.org This process involves the reversible opening and closing of the imidazolidine (B613845) ring, leading to an equilibrium between the cyclic imine and an open-chain amino-imine tautomer. While direct studies on the tautomerism of this compound are not extensively detailed in the provided results, the behavior of the parent 1,3-dimethylimidazolidine suggests that such equilibria are plausible and can be influenced by factors such as solvent and temperature.

Isomerization processes, particularly E/Z isomerization around the C=N double bond, are also relevant. The specific geometry of the imine can influence its reactivity and the stereochemical outcome of its reactions.

Proton Affinity and Basicity Assessments of this compound

The basicity of a compound is a fundamental chemical property that describes its ability to accept a proton. For this compound, this property is of significant interest, particularly in the context of its classification and comparison with other highly basic compounds. The following sections delve into the experimental and computational assessments of its proton affinity and basicity.

Experimental Determination of pKa Values

Computational Basicity Scales and Gas-Phase Proton Affinities

In the absence of extensive experimental data, computational methods provide valuable insights into the intrinsic basicity of molecules. Gas-phase basicity (GB) and proton affinity (PA) are key parameters determined through these methods. nih.gov The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.gov

Density functional theory (DFT) calculations have been employed to study the gas-phase basicity of cyclic guanidine derivatives, which are structurally related to this compound. rsc.org These studies reveal that many cyclic guanidines can be classified as superbases, with gas-phase basicities exceeding 240 kcal mol⁻¹. rsc.org For the related compound, 1,3-Dimethyl-2-imidazolidinone (B1670677), the evaluated gas-phase basicity is 886.0 kJ/mol, and the proton affinity is 918.4 kJ/mol. nist.gov It is anticipated that the gas-phase basicity and proton affinity of this compound would be significantly higher than its ketone analog.

Table 1: Computational Data for Related Compounds

| Compound | Gas-Phase Basicity (kJ/mol) | Proton Affinity (kJ/mol) |

| 1,3-Dimethyl-2-imidazolidinone | 886.0 nist.gov | 918.4 nist.gov |

Note: This table presents data for a structurally related compound to provide context. The values for this compound are expected to be higher.

Comparison with Guanidine-Based Superbases and Phosphazenes

Guanidines and phosphazenes are two well-known classes of organic superbases. rushim.ru The high basicity of guanidines stems from the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. ineosopen.org Cyclic guanidines, in particular, exhibit very high basicities, with some falling into the superbase category. rsc.org The basicity is influenced by factors such as ring strain and the electronic effects of substituents. rsc.org

Phosphazenes represent another class of extremely strong, non-ionic bases. researchgate.net Their basicity can be tuned by the nature of the substituents on the phosphorus atom. researchgate.net When comparing this compound to these superbases, it is important to consider the structural features that contribute to its basicity. The cyclic structure and the presence of the imine group within the five-membered ring are key. The delocalization of the positive charge upon protonation across the N-C-N system is a crucial factor, similar to what is observed in guanidines.

Computational studies on various organic superbases have shown that gas-phase proton affinities can reach exceptionally high values. researchgate.netresearchgate.net For instance, certain designed superbases incorporating guanidine moieties exhibit calculated proton affinities well over 1000 kJ/mol. researchgate.net While a precise value for this compound is not provided in the search results, its structural similarity to cyclic guanidines suggests it is a very strong base, likely approaching the superbase category.

Coordination Chemistry and Ligand Applications

Design and Synthesis of Metal-Imine Complexes

The synthesis of metal complexes utilizing imidazolidine-2-imine ligands typically involves the reaction of the free imine or its deprotonated form with a suitable metal precursor. The choice of solvent and reaction conditions is crucial and often depends on the stability and solubility of the reactants and the final complex.

Imidazolidine-2-imines most commonly act as monodentate ligands, coordinating to a metal center through the exocyclic imine nitrogen atom. This mode of coordination is observed in the synthesis of copper(I) complexes using sterically hindered imidazolin-2-imine ligands like 1,3-bis(2,6-diisopropylphenyl)imidazoline-2-imine (DippImH). For instance, the reaction of [(CF₃SO₃Cu)₂(C₆H₆)] with two equivalents of DippImH yields the complex [Cu(DippImH)₂][OTf], where two monodentate imine ligands coordinate to the copper center. nih.gov This demonstrates the facile formation of complexes where the imine functions as a simple, single-point donor.

While specific examples for 1,3-dimethylimidazolidin-2-imine are not extensively documented, its structural similarity suggests it would coordinate in a similar monodentate fashion.

Conceptually, multidentate coordination could be achieved by tethering the imidazolidine-2-imine core to other donor functionalities. By chemically modifying the backbone or the nitrogen substituents of the imidazolidine (B613845) ring, it is possible to introduce additional coordinating groups (e.g., pyridyl, phosphinyl, or carboxylate moieties), transforming the ligand from a simple monodentate donor into a chelating or bridging multidentate system. Such multidentate ligands can enforce specific geometries and coordination numbers on the metal center, which is a key strategy in catalyst design.

Hybrid ligands are multifunctional molecules that combine different types of donor groups, allowing for fine-tuning of the electronic and steric properties of a metal complex. The this compound moiety can be incorporated into larger, hybrid ligand frameworks to create specialized catalysts. For example, it could be linked to a soft donor like a phosphine (B1218219) to create a P,N-hybrid ligand, or to a cyclopentadienyl (B1206354) group to form a ligand analogous to those used in well-known metallocene catalysts.

The synthesis of such architectures would involve multi-step organic procedures to connect the imidazolidine-2-imine unit with other ligand fragments. These hybrid ligands are valuable in catalysis as they can provide a unique electronic environment at the metal center, potentially enabling novel reactivity or enhancing catalytic performance in known transformations.

Structural Elucidation of Metal-Imine Complexes

In the case of the related complex [Cu(DippImH)₂][OTf], X-ray analysis revealed that the copper(I) center is coordinated by two imine ligands in an almost perfectly linear fashion. nih.gov The key structural features of this complex are indicative of the strong sigma-donating character of the imine ligand.

Table 1: Selected Structural Data for [Cu(DippImH)₂][OTf]

| Parameter | Value |

|---|---|

| Coordination Geometry | Linear |

| N-Cu-N Angle | 179.83° |

| Cu-N Bond Length | 1.889(2) Å, 1.897(2) Å |

Data sourced from a study on a sterically hindered analogue, illustrating the typical coordination of imidazolin-2-imines. nih.gov

This structural data highlights the formation of very short metal-ligand bonds, which is consistent with the strong donor capacity of the imidazoline-2-imine ligand. nih.gov Similar features would be anticipated in complexes of this compound.

Catalytic Applications of Imidazolidine-2-imine-Based Ligands

The electronic properties of imidazolidine-2-imines make them highly suitable for use in catalysis, particularly as ancillary ligands that can stabilize a catalytically active metal center.

In homogeneous catalysis, ancillary or "spectator" ligands play a critical role. They remain coordinated to the metal center throughout the catalytic cycle and serve to modulate the metal's reactivity. By altering the steric bulk or electronic character of these ligands, the activity, selectivity, and stability of the catalyst can be precisely controlled.

Imidazolidine-2-imines, as strong sigma-donating ligands, are excellent candidates for this role. They can stabilize highly reactive or low-valent metal centers, preventing catalyst decomposition while promoting the desired catalytic transformation. Their application can be seen in various catalytic systems where electron-rich metal centers are required.

The development of new catalysts for olefin polymerization is a major focus of industrial and academic research. azom.com Late transition metal complexes, particularly those with nitrogen-based ligands like α-diimines, have shown remarkable activity. researchgate.netmdpi.com These catalysts can produce polyolefins with a wide range of properties. researchgate.net While catalysts based specifically on this compound are not widely reported, the success of related imine-based systems suggests potential in this field. The strong donating ability of the imidazolidine-2-imine ligand could be beneficial in stabilizing the active metal center during the polymerization process.

Table 2: Examples of Imine-Based Olefin Polymerization Catalysts

| Catalyst Type | Metal | Co-catalyst | Activity (g mol⁻¹ h⁻¹) | Polymer Properties |

|---|---|---|---|---|

| α-Diimine | Ni | MAO | up to 7.04×10⁶ | Ultra-high molecular weight PE |

| Pyridyl-amido | Hf | MAO | up to 16.3×10⁶ | High MW PE; Ethylene (B1197577)/1-octene copolymers |

| Pyrrolide-imine (PI Catalyst) | Ti | MAO | High | High molecular weight PE |

This table showcases the high activities achieved with various imine-type ligands, indicating the potential for new imine scaffolds in this application. researchgate.netresearchgate.net

Alkyne metathesis is another powerful transformation catalyzed by metal complexes, typically involving high-valent tungsten or molybdenum alkylidynes. rsc.orgnih.gov The ligands in these systems are crucial for catalyst stability and performance. A related process, alkylidyne-imine metathesis, has been observed in reactions between tungsten alkylidyne complexes and imines. rsc.org This reactivity highlights the potential for imine ligands to participate in or influence metathesis reactions. The incorporation of an imidazolidine-2-imine ligand could offer a new way to tune the properties of alkyne metathesis catalysts.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific NMR data for 1,3-Dimethylimidazolidin-2-imine is not available in the searched scientific literature and databases.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis

A detailed analysis of ¹H and ¹³C NMR chemical shifts would provide foundational information on the electronic environment of the protons and carbons within the this compound molecule. The chemical shifts would be influenced by the electron-donating or -withdrawing nature of the adjacent nitrogen atoms and the imine group.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | Data not available | Data not available |

| CH₂-CH₂ (ring) | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=N (imine) | Data not available |

| N-CH₃ | Data not available |

Coupling Constant Analysis for Structural and Stereochemical Assignment

Analysis of proton-proton coupling constants (J-values) would be instrumental in determining the dihedral angles between adjacent protons in the imidazolidine (B613845) ring, offering insights into the ring's conformation. Similarly, carbon-proton coupling constants could further confirm structural assignments. No such data has been found for this compound.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule.

Specific HMQC, HMBC, or NOESY spectra for this compound are not documented in the searched sources.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are essential for investigating the dynamic processes a molecule undergoes, such as ring-flipping or restricted rotation around single bonds. By recording NMR spectra at different temperatures, it would be possible to determine the energy barriers for these conformational changes. This information is particularly relevant for the five-membered imidazolidine ring, which can exist in various envelope or twist conformations. However, no VT-NMR studies for this compound have been reported.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes.

Vibrational Fingerprint Analysis of the Imine Group

A key feature in the IR and Raman spectra of this compound would be the stretching vibration of the C=N (imine) bond. The position of this band would be characteristic of the imine functionality and would be sensitive to its electronic environment within the cyclic structure. Other important vibrations would include the C-N stretching and the various bending modes of the methyl and methylene (B1212753) groups.

Table 3: Hypothetical IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N | Stretch | Data not available |

| N-H | Stretch | Data not available |

| C-N | Stretch | Data not available |

Without experimental spectra, a definitive vibrational analysis is not possible.

Identification of Characteristic Absorption Bands and Overtone Frequencies

A detailed analysis of the infrared (IR) and Raman spectra of this compound is not available in the reviewed scientific literature. Such an analysis would typically identify the vibrational modes of the molecule. Key characteristic absorption bands would be expected for the C=N (imine) stretching vibration, which is fundamental to its identity and distinguishes it from its well-documented analogue, 1,3-Dimethylimidazolidin-2-one, which exhibits a strong C=O stretching band around 1688 cm⁻¹. thermofisher.com

Further analysis would involve assigning bands corresponding to:

C-H stretching vibrations of the methyl and ethylene (B1197577) groups.

CH₂ scissoring and rocking motions.

C-N stretching vibrations within the imidazolidine ring.

Ring deformation modes.

Overtone frequencies, which appear at approximately integer multiples of the fundamental vibrational frequencies but with much lower intensity, are also not documented. Information on these overtone bands would require high-sensitivity measurements and is not present in the available literature.

Mass Spectrometry

Detailed mass spectrometric analyses, including fragmentation pathways and high-resolution mass data for this compound, are not available.

Fragmentation Pathways and Ion Abundance Analysis

A study of the fragmentation pathways via techniques like Collision-Induced Dissociation (CID) would be necessary to understand the molecule's behavior in the mass spectrometer. This analysis would identify the most likely cleavage points on the protonated molecular ion ([M+H]⁺) and the resulting product ions. The relative abundance of these fragment ions would provide insights into the stability of different parts of the molecular structure. However, no such experimental studies or proposed fragmentation schemes for this compound have been found in published literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) data provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula (C₅H₁₁N₃).

Table 1: Theoretical Exact Mass for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₅H₁₁N₃ | 113.09530 |

Note: This table represents calculated theoretical values. Experimental verification through HRMS is not available in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data has yielded no results for this compound. An X-ray crystallography study would provide definitive information on the solid-state structure, including:

Bond lengths and angles.

The conformation of the five-membered ring (e.g., twist or envelope).

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crystal system and space group.

Without experimental crystallographic data, a definitive solid-state structure cannot be reported. Computational studies on the related compound 1,3-Dimethylimidazolidin-2-one suggest a twist (C₂) conformation is the most stable. researchgate.net A similar conformational analysis for the imine analogue would be required but is not currently published.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic and structural properties of molecules. It has been applied to understand various aspects of 1,3-dimethylimidazolidin-2-imine and related compounds.

DFT calculations are instrumental in elucidating the electronic structure and bonding characteristics of cyclic guanidines. For the related compound, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), DFT studies have been performed to understand its synthesis and properties. nih.govresearchgate.net The electronic structure of such five-membered ring systems is of significant interest. The distribution of electron density, which can be analyzed using techniques like Natural Population Analysis (NPA) or Charges from Electrostatic Potentials (CHELPG), reveals the most electron-rich sites, which are crucial for determining reactivity. For instance, in related imine systems, charge analyses have been used to identify the dominant protonation and deprotonation sites by comparing the electron density on different nitrogen atoms. nih.gov

The bonding within the imidazolidine (B613845) ring and the exocyclic imine group can be characterized by analyzing bond lengths, bond angles, and dihedral angles from the optimized geometry obtained through DFT calculations. For example, studies on similar heterocyclic compounds have shown that calculated bond lengths and angles correlate well with experimental data from X-ray crystallography. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical parameters that govern the molecule's reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the exocyclic imine nitrogen and the ring nitrogen atoms, reflecting its nucleophilic and basic character. researchgate.net The LUMO, conversely, would be distributed over the C=N double bond and the rest of the ring system.

The interaction of these frontier orbitals dictates the molecule's behavior in various reactions. For example, in a reaction with an electrophile, the HOMO of the imine would interact with the LUMO of the electrophile. The energy and spatial distribution of these orbitals, calculated via DFT, provide a quantitative basis for understanding and predicting the outcomes of such chemical reactions. libretexts.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states.

A first-principles DFT investigation into the synthesis of the analogous compound, 1,3-dimethyl-2-imidazolidinone (DMI), from urea (B33335) and N,N'-dimethylethylenediamine provides a clear example of this application. nih.govresearchgate.net The study elucidated a nucleophilic cyclization reaction that proceeds through two sequential ammonia (B1221849) removal steps. nih.govresearchgate.net

Key findings from this type of modeling include:

Identification of Intermediates: The formation of a key intermediate, CH₃NHC₂H₄N(CH₃)CONH₂, was identified. nih.govresearchgate.net

Transition State Analysis: The structures and energies of the transition states for each step were calculated. In the absence of a catalyst, these steps were found to have high activation barriers of approximately 50 kcal/mol. nih.govresearchgate.net

Catalytic Effects: The study demonstrated that water can act as a catalyst, significantly lowering the activation barriers to around 30 kcal/mol. nih.govresearchgate.net Water facilitates the reaction by acting as a proton exchange bridge, which is difficult to occur directly due to spatial constraints. nih.govresearchgate.net

Side Reaction Analysis: The activation barriers for potential side reactions were also calculated and found to be higher, explaining the selectivity of the main reaction pathway. nih.govresearchgate.net

This type of detailed mechanistic study, which involves locating and characterizing stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Table 1: Calculated Activation Barriers for DMI Synthesis

| Reaction Step | Condition | Activation Barrier (kcal/mol) | Citation |

|---|---|---|---|

| Ammonia Removal 1 | Without Water | ~50 | nih.govresearchgate.net |

| Ammonia Removal 2 | Without Water | ~50 | nih.govresearchgate.net |

| Ammonia Removal 1 | With Water Catalyst | ~30 | nih.govresearchgate.net |

| Ammonia Removal 2 | With Water Catalyst | ~30 | nih.govresearchgate.net |

Prediction of Basicity and Proton Affinity in Different Solvents and Gas Phase

Imidazolin-2-imines are recognized as a highly basic and nucleophilic subclass of guanidines. researchgate.net Computational methods can predict these properties with considerable accuracy. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase basicity (GB) is the negative of the Gibbs free energy change.

While specific computational data for this compound is scarce, data for the related ketone, 1,3-dimethyl-2-imidazolidinone, is available from the NIST database, providing a reference point. nist.gov

Table 2: Gas Phase Ion Energetics Data for 1,3-Dimethyl-2-imidazolidinone

| Quantity | Value (kJ/mol) | Citation |

|---|---|---|

| Proton Affinity | 918.4 | nist.gov |

| Gas Basicity | 886.0 | nist.gov |

To predict basicity (as pKa) in solution, thermodynamic cycles are employed in conjunction with quantum chemical calculations. nih.gov A common approach involves calculating the Gibbs free energy of deprotonation in both the gas phase and solution, accounting for solvation energies. Different solvent models, such as the SMD (Solvation Model based on Density) model, are used to simulate the solvent environment. nih.gov Isodesmic reaction schemes, which use a reference molecule with a known experimental pKa, can improve the accuracy of predictions. nih.gov These computational protocols allow for the prediction of how the basicity of this compound would change in various solvents.

Conformational Landscape Exploration and Energy Calculations

The five-membered imidazolidine ring is not planar and can adopt several conformations. Computational methods are used to explore the conformational landscape, identify stable conformers, and calculate the energy barriers for interconversion between them.

A study on 1,3-dimethyl-2-imidazolidinone (DMI) using ab initio (MP2) and DFT (B3LYP) methods investigated its conformational behavior. researchgate.net The key findings were:

The most stable conformer was identified as a "twist" form with C2 symmetry.

A planar structure with C2v symmetry was determined to be a transition state, lying between 1.5 and 4.24 kcal/mol higher in energy than the stable twist conformer. researchgate.net

This type of analysis is vital for understanding the molecule's three-dimensional structure, which influences its physical properties and how it interacts with other molecules. The relative populations of different conformers at a given temperature can be estimated from their calculated free energies.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities help in assigning the observed spectral bands to specific molecular vibrations. For DMI, calculations of the vibrational spectrum were used to explain shifts in the C=O stretching frequency observed in Raman spectra when the solvent was changed. researchgate.net For other complex heterocyclic molecules, calculated harmonic frequencies have shown excellent correlation (correlation coefficients > 0.99) with experimental data. mdpi.comcyberleninka.ru

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used. Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental values. Such calculations have shown very high accuracy, with correlation coefficients often exceeding 0.99 for ¹³C and 0.94 for ¹H shifts, providing a reliable tool for structure verification. cyberleninka.ru

These predictive capabilities are invaluable for confirming molecular structures, understanding the effects of conformation and environment on spectra, and interpreting complex experimental data.

Chemical Applications of 1,3 Dimethylimidazolidin 2 Imine Derivatives and Analogues

Role as Reagents in Organic Synthesis

The inherent basicity and nucleophilicity of the guanidine (B92328) functional group in 1,3-dimethylimidazolidin-2-imine underpins its utility as a reagent in organic synthesis. The parent compound is recognized as a guanidine derivative and its reactivity parameters have been studied, providing a foundation for its application in chemical transformations. lmu.de

While specific literature detailing the use of this compound derivatives as catalysts or mediators in alkylation and prenylation reactions is sparse, the related compound, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), has been employed as a solvent in α-regioselective prenylation of imines. sigmaaldrich.com The basic nature of cyclic guanidines suggests that derivatives of this compound could serve as effective bases to facilitate such reactions by deprotonating suitable substrates, thereby generating the active nucleophile for alkylation or prenylation. The steric bulk of the guanidine can also influence the regioselectivity of these reactions.

Guanidine derivatives are well-established as strong, non-nucleophilic bases, making them excellent candidates for promoting elimination reactions such as dehydration and dehydrohalogenation. scripps.edu Dehydrohalogenation reactions, which are fundamental for the synthesis of alkenes and alkynes, often rely on strong bases to abstract a proton and facilitate the expulsion of a halide ion. youtube.comyoutube.comyoutube.com The high pKa of guanidinium (B1211019) ions, the conjugate acids of guanidines, indicates the strong basicity of the neutral guanidine, which can be advantageous for deprotonating weakly acidic C-H bonds adjacent to a leaving group. scripps.edu

The general mechanism for a dehydrohalogenation reaction facilitated by a base like a this compound derivative would involve the abstraction of a β-hydrogen from an alkyl halide, leading to the formation of a double bond and the elimination of the halogen. The choice of a bulky guanidine base can influence the regioselectivity of the elimination, favoring the formation of the Hofmann (less substituted) product over the Zaitsev (more substituted) product. youtube.com

Table 1: Comparison of Guanidine Bases in Dehydrohalogenation

| Base | Structure | pKa of Conjugate Acid | Key Features |

| This compound | Estimated to be high | Strong, potentially sterically hindered base | |

| TMG (Tetramethylguanidine) | 13.6 | Commercially available, widely used strong base | |

| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | ~26 (in MeCN) | A superbases with very high basicity |

Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.

Development of New Chemical Building Blocks and Intermediates

Derivatives of this compound serve as valuable precursors for the synthesis of more complex molecular architectures, particularly N-heterocyclic carbenes (NHCs) and other functionalized heterocyclic systems. The imine functionality can be readily converted to the corresponding NHC, 1,3-dimethylimidazol-2-ylidene, through deprotonation. nih.gov NHCs are a cornerstone of modern organometallic chemistry and catalysis, and the synthesis of their imidazolium (B1220033) salt precursors is a critical area of research. beilstein-journals.orgbeilstein-journals.org

The reaction of 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and a chloride source provides a route to 1,3-diarylimidazolium chlorides, which are the direct precursors to a wide range of NHC ligands. beilstein-journals.org While this method does not start from the pre-formed imine, it highlights the importance of the imidazolium scaffold that is structurally related to the protonated form of this compound.

Furthermore, the reactivity of the guanidine unit allows for various chemical transformations to introduce new functional groups. For instance, a trityl-protected derivative, (1,3-dimethyl-imidazolidin-2-ylidene)-trityl-amine, is commercially available, suggesting its use as a protected building block in multi-step syntheses. sigmaaldrich.com The development of methods for the stereoselective synthesis of cyclic guanidines from unactivated alkenes further underscores the potential of these scaffolds as versatile intermediates in the synthesis of natural products and medicinally relevant compounds. nih.gov

Advanced Materials Precursors (focusing on chemical transformations, not material properties)

The application of this compound derivatives as precursors for advanced materials is an emerging area. Their ability to act as ligands for transition metals is a key feature. The resulting metal complexes can have interesting catalytic or material properties. While the imine itself can coordinate to metals, it is more common for it to be converted to the corresponding NHC, which forms very stable complexes with a wide range of metals. These NHC-metal complexes are used in the preparation of catalytic materials and have potential applications in materials science. chemimpex.com

The related solvent, 1,3-dimethyl-2-imidazolidinone (DMI), has been used in the manufacture of polymers. wikipedia.org While this does not directly involve the imine, it points to the general utility of the imidazolidine (B613845) ring system in polymer chemistry. The polymerization of functionalized this compound derivatives could potentially lead to novel polymers with unique properties, although specific examples in the literature are scarce. The development of synthetic routes to polymers derived from related diamine structures suggests that such transformations are feasible.

Q & A

Q. What are the standard synthetic routes for 1,3-dimethylimidazolidin-2-imine, and how is its purity validated?

The compound is commonly synthesized via the Staudinger reaction, which integrates phosphoryl guanidine (PG) groups into antisense oligonucleotides. For example, it is introduced at internucleotidic positions during automated solid-phase phosphoramidite synthesis, ensuring compatibility with high-throughput workflows . Purity is assessed using headspace gas chromatography (GC) with 1,3-dimethyl-2-imidazolidinone as a solvent, following pharmacopeial protocols for residual solvent analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving its structure, particularly for hydrogen-bonding interactions in coordination complexes . Nuclear magnetic resonance (NMR), including paramagnetic ¹JC,H correlations for Co(II) complexes, helps elucidate electronic environments . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups.

Q. How is this compound applied in antisense oligonucleotide design?

The compound acts as a phosphoryl guanidine (PG) modification in gapmer oligonucleotides, enhancing nuclease resistance and cellular uptake. Its synthesis via Staudinger chemistry allows precise placement at 3' and 5' termini, critical for targeting RNA-DNA hybrids in gene silencing .

Advanced Research Questions

Q. What challenges arise in coordinating this compound with transition metals, and how are they addressed?

The ligand forms bidentate hydrogen bonds with metal ions (e.g., Zn(II), Co(II), Ni(II)), but steric hindrance from methyl groups can reduce coordination efficiency. Optimizing solvent polarity (e.g., using dimethylimidazolidinone) and reaction stoichiometry improves complex stability. Paramagnetic NMR studies are crucial for analyzing Co(II) complexes .

Q. How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?

Discrepancies in yields (e.g., 97% in one study vs. lower yields elsewhere) often stem from solvent choice or catalyst loading. For instance, triethylamine and DMAP in 1,3-dimethyl-2-imidazolidinone solvent enhance acylation efficiency, as shown in a high-yield synthesis of imide compounds . Systematic variation of reaction parameters (temperature, molar ratios) is recommended for reproducibility.

Q. What methodological advancements improve the compound’s application in RNA-DNA hybrid targeting?

Incorporating this compound at specific internucleotidic positions requires modified phosphoramidite protocols. Recent work uses iterative Staudinger ligation to preserve antisense activity while minimizing off-target binding .

Q. How do computational models aid in predicting the compound’s interactions in drug design?

Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to RNase H or DNA repair enzymes. However, validation with experimental data (e.g., X-ray structures) is critical, as in silico models may overlook solvent effects or conformational flexibility .

Methodological Considerations

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Solvent selection : Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone improve solubility and reaction rates .

- Catalysts : DMAP and triethylamine accelerate acylation and reduce side reactions .

- Temperature control : Room-temperature reactions minimize decomposition of sensitive intermediates .

Q. How do hydrogen-bonding properties influence its role in ligand design?

The compound’s guanidinyl groups form strong hydrogen bonds with aromatic hydroxyl donors, enabling stable coordination complexes. This property is exploited in designing ligands for transition-metal catalysts, with applications in asymmetric synthesis .

Q. What comparative studies exist between this compound and structurally similar compounds?

Analogues like 1,3-dimethylimidazolidin-2-one lack the imine group, reducing their hydrogen-bonding capacity. Studies show that the imine derivative exhibits superior binding in metal complexes and oligonucleotide modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.